n-(4-Methylphenyl)-2-sulfanylpropanamide
Overview
Description
Propanamide, 2-mercapto-N-(4-methylphenyl)- is an organic compound that belongs to the class of amides This compound is characterized by the presence of a propanamide group, a mercapto group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, 2-mercapto-N-(4-methylphenyl)- can be achieved through several methods. One common approach involves the reaction of 2-mercapto-N-(4-methylphenyl)propanamide with appropriate reagents under controlled conditions. The reaction typically requires the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of Propanamide, 2-mercapto-N-(4-methylphenyl)- often involves large-scale chemical processes. These processes are designed to optimize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis systems are commonly employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
Propanamide, 2-mercapto-N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, and various substituted amides. These products have diverse applications in chemical synthesis and industrial processes.
Scientific Research Applications
Propanamide, 2-mercapto-N-(4-methylphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Propanamide, 2-mercapto-N-(4-methylphenyl)- involves its interaction with specific molecular targets and pathways. The mercapto group can form covalent bonds with thiol groups in proteins, leading to the modulation of protein function. Additionally, the compound may interact with enzymes and receptors, influencing various biochemical processes.
Comparison with Similar Compounds
Similar Compounds
Propanamide: A simple amide with similar structural features but lacking the mercapto and 4-methylphenyl groups.
2-Mercaptoacetamide: Contains a mercapto group but differs in the amide structure.
N-(4-Methylphenyl)acetamide: Similar in having the 4-methylphenyl group but lacks the mercapto group.
Uniqueness
Propanamide, 2-mercapto-N-(4-methylphenyl)- is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the mercapto and 4-methylphenyl groups allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Properties
IUPAC Name |
N-(4-methylphenyl)-2-sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NOS/c1-7-3-5-9(6-4-7)11-10(12)8(2)13/h3-6,8,13H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZIPYCHSMSIFGZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(C)S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20294065 | |
Record name | n-(4-methylphenyl)-2-sulfanylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16537-30-7 | |
Record name | MLS000736958 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93931 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | n-(4-methylphenyl)-2-sulfanylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20294065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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